
2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15F3N2O3S and its molecular weight is 444.43. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation : A study by Alsaedi, Farghaly, and Shaaban (2019) in "Molecules" explored the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. They investigated the antimicrobial activities of new sulfone derivatives, finding that some derivatives demonstrated activity exceeding that of the reference drug. This suggests potential applications in antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).
EP1 Receptor Selective Antagonists : Naganawa et al. (2006) in "Bioorganic & Medicinal Chemistry" discovered that analogs of a compound structurally similar to 2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile, exhibited optimized antagonist activity for the EP1 receptor, a specific subtype of prostaglandin receptors. This points towards its potential use in developing drugs targeting specific receptor subtypes (Naganawa et al., 2006).
Applications in Nanofiltration Membranes : Liu et al. (2012) in the "Journal of Membrane Science" synthesized novel sulfonated aromatic diamine monomers, incorporating elements similar to 2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile, for creating thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating its potential use in water treatment technologies (Liu et al., 2012).
Synthesis of Antiviral and Anticancer Compounds : López et al. (2017) in the "Journal of Fluorine Chemistry" developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, starting from methyl-phenylsulfones, related to the chemical compound . These compounds have attracted attention for their potential antiviral and anticancer properties (López et al., 2017).
Polyimide Film Properties : Hu Zhi-zhi (2010) in "Insulating Materials" synthesized a diamine monomer similar in structure to the compound of interest and used it to create fluorinated polyimide films. These films exhibited excellent optical transmittance and solubility in polar organic solvents, suggesting applications in materials science (Hu Zhi-zhi, 2010).
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3S/c23-22(24,25)16-5-4-6-19(13-16)30-18-11-9-17(10-12-18)27-15-21(14-26)31(28,29)20-7-2-1-3-8-20/h1-13,15,27H/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQORXQLGSTTG-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorobenzyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431438.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2431439.png)
![4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde](/img/structure/B2431440.png)
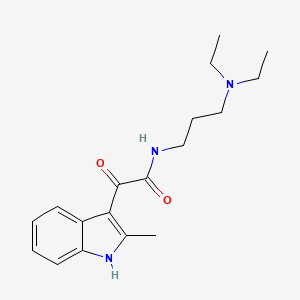
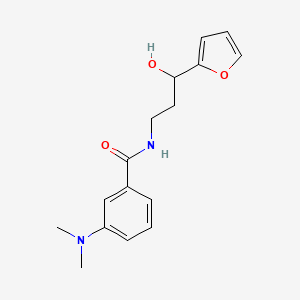
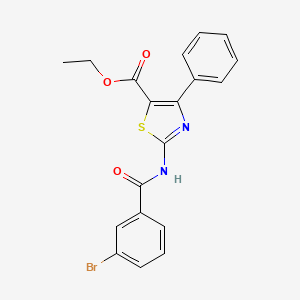
![3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2431449.png)
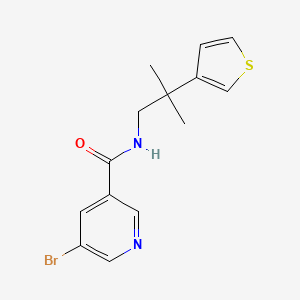
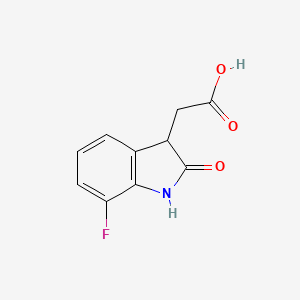

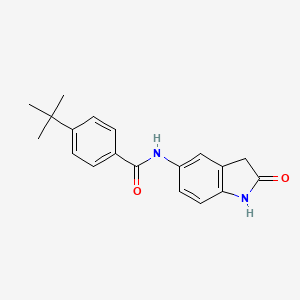
![2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B2431455.png)
